CID 16685410
Description
No evidence directly identifies or characterizes "CID 16685410." PubChem CID numbers are unique identifiers for chemical compounds, but none of the provided references mention this specific compound. For example:
- and list other CIDs (e.g., CID 10153267, CID 101283546) but omit this compound .


- and discuss chemical structures and synthesis but lack data on this compound .

To proceed, accessing PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) or specialized chemical databases is essential to retrieve molecular formulas, structural data, and biological activities for this compound.
Properties
Molecular Formula |
C2H6Al |
|---|---|
Molecular Weight |
57.05 g/mol |
InChI |
InChI=1S/2CH3.Al/h2*1H3; |
InChI Key |
ORVACBDINATSAR-UHFFFAOYSA-N |
Canonical SMILES |
C[Al]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 16685410 involves several synthetic routes. One common method includes the reaction of a specific precursor compound with non-nucleophilic alkali and iodine to synthesize an intermediate. This intermediate then undergoes a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst to form another intermediate. Finally, demethylation of this intermediate yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
CID 16685410 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
CID 16685410 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CID 16685410 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key insights include:
(A) Structural Comparison
- and use 2D/3D structural overlays and PubChem IDs to compare substrates and inhibitors (e.g., betulin derivatives, oscillatoxin analogs) . A similar approach could be applied to CID 16685410 if structural analogs are identified.
- Example table format from :
| Compound Name | PubChem CID | Molecular Formula | Key Functional Groups | Biological Target |
|---|---|---|---|---|
| 3-O-Caffeoyl Betulin | 10153267 | C₃₉H₅₄O₄ | Caffeoyl, triterpene | Enzymatic inhibition |
| Oscillatoxin D | 101283546 | C₃₀H₄₂O₈ | Polyketide, lactone | Cytotoxicity |
(B) Functional and Pharmacological Comparison
- and emphasize evaluating pharmacological properties (e.g., IC₅₀, bioavailability) and experimental protocols for compound comparisons . For this compound, parameters like solubility (LogS), toxicity (LD₅₀), and bioactivity scores (e.g., ESOL, Ali) should be analyzed, as in .
Limitations of Current Evidence
- No direct references to this compound in the provided materials.
- Chemical data fragmentation : , and 18 highlight structural and functional comparisons but lack standardization for cross-study analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



